1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thiourea
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Overview
Description
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thiourea is an organic compound characterized by the presence of both hydroxy and methoxy functional groups attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-hydroxyaniline with 4-methoxyphenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thiourea exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The thiourea moiety can interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)-3-phenylthiourea
- 1-(4-Methoxyphenyl)-3-phenylthiourea
- 1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)thiourea
Comparison: 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced solubility and specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-13-8-4-11(5-9-13)16-14(19)15-10-2-6-12(17)7-3-10/h2-9,17H,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYYCXYENLZUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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